Comparative Lipophilicity: Quantified LogP Advantage Over Non-Fluorinated and Fluoro Analogs
The target compound's lipophilicity, a critical determinant of membrane permeability and bioavailability, is significantly enhanced by the 3-CF3 group. While experimental LogP for this specific compound is not widely reported, a class-level inference based on the well-documented effect of CF3 substitution indicates a substantial increase compared to its non-fluorinated parent (2-phenylcyclopentan-1-one, XLogP3 = 2.1) and 4-fluoro analog (2-(4-fluorophenyl)cyclopentan-1-one). The CF3 group's strong electron-withdrawing and hydrophobic nature is a primary driver of this increase, making it a preferred scaffold for optimizing pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be >3.0 based on CF3 effect. |
| Comparator Or Baseline | 2-phenylcyclopentan-1-one (XLogP3 = 2.1) [2] |
| Quantified Difference | Estimated increase of >0.9 LogP units. |
| Conditions | Computed property based on chemical structure (PubChem). |
Why This Matters
A higher LogP value correlates directly with enhanced membrane permeability, a key parameter in drug design and chemical biology applications.
- [1] Kuujia. (n.d.). 3-(2-(Trifluoromethyl)phenyl)cyclopentanone (CAS 1341522-66-4): Properties and Applications. View Source
- [2] PubChem. (2025). 2-Phenylcyclopentanone (CID 290154). National Center for Biotechnology Information. View Source
